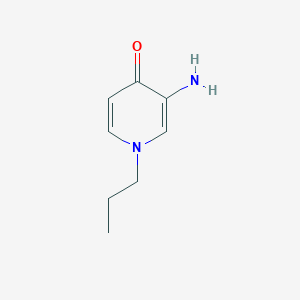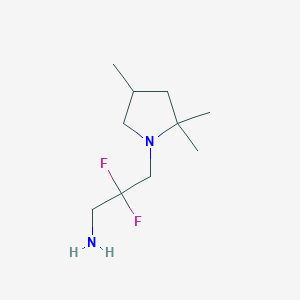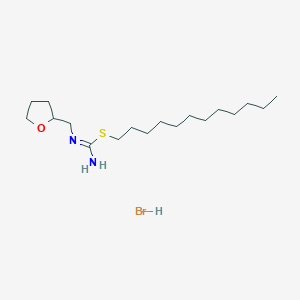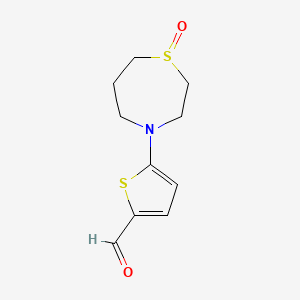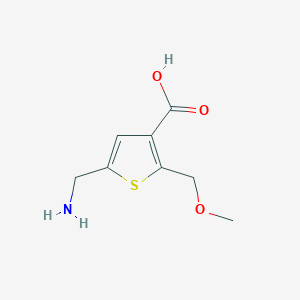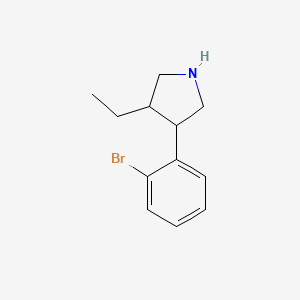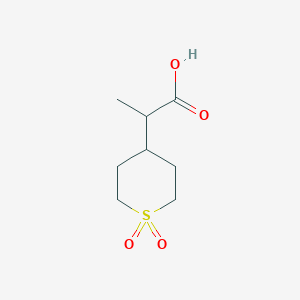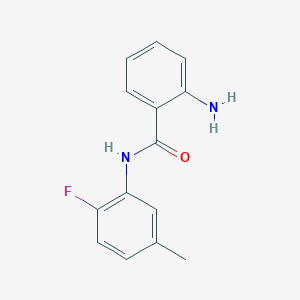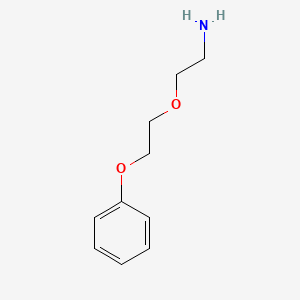
2-(2-Phenoxyethoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenoxyethoxy)ethanamine: is an organic compound with the molecular formula C10H15NO2 . It is a derivative of ethanamine, where the hydrogen atoms are substituted with a phenoxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyethoxy)ethanamine typically involves the reaction of 2-phenoxyethanol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The process can be summarized as follows:
-
Reaction of 2-Phenoxyethanol with Ethylene Oxide:
Reagents: 2-Phenoxyethanol, Ethylene Oxide
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Toluene), Reflux
Product: 2-(2-Phenoxyethoxy)ethanol
-
Amination of 2-(2-Phenoxyethoxy)ethanol:
Reagents: 2-(2-Phenoxyethoxy)ethanol, Ammonia or Amine
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Ethanol), Reflux
Product: this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Phenoxyethoxy)ethanamine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as Potassium Permanganate or Hydrogen Peroxide
Conditions: Acidic or Basic Medium
Products: Corresponding Oxidized Products
-
Reduction:
Reagents: Reducing agents such as Lithium Aluminium Hydride or Sodium Borohydride
Conditions: Solvent (e.g., Tetrahydrofuran), Reflux
Products: Corresponding Reduced Products
-
Substitution:
Reagents: Halogenating agents such as Thionyl Chloride or Phosphorus Tribromide
Conditions: Solvent (e.g., Dichloromethane), Reflux
Products: Corresponding Substituted Products
Common Reagents and Conditions:
Oxidation: Potassium Permanganate, Hydrogen Peroxide, Acidic or Basic Medium
Reduction: Lithium Aluminium Hydride, Sodium Borohydride, Tetrahydrofuran, Reflux
Substitution: Thionyl Chloride, Phosphorus Tribromide, Dichloromethane, Reflux
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: 2-(2-Phenoxyethoxy)ethanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions between amines and biological molecules. It is also employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of surfactants, polymers, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Phenoxyethoxy)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Molecular Targets and Pathways:
Receptors: The compound may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways and cellular processes.
Transporters: The compound may interact with transporters, influencing the uptake and distribution of other molecules within the cell.
Comparaison Avec Des Composés Similaires
- 2-(2-Ethoxyethoxy)ethanamine
- 2-(2-Methoxyethoxy)ethanamine
- 2-(2-Aminoethoxy)ethanol
Comparison: 2-(2-Phenoxyethoxy)ethanamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects. The phenoxy group can enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
6338-54-1 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(2-phenoxyethoxy)ethanamine |
InChI |
InChI=1S/C10H15NO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9,11H2 |
Clé InChI |
NARMGECFWCSGGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
